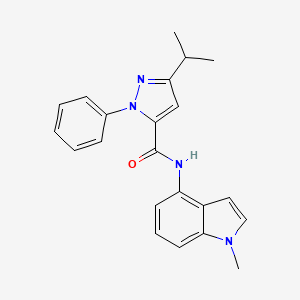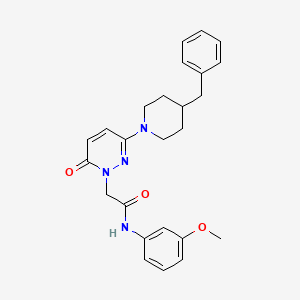![molecular formula C23H17ClN2OS B12168358 N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168358.png)
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions . The reaction is carried out in an ethanol solvent with the presence of glacial acetic acid as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in various halogenated derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents against various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis . In cancer research, it may exert its effects by binding to specific receptors or enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(3-chlorophenyl)-4-bromo-benzamide:
Uniqueness
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide stands out due to its unique combination of a thiazole ring with chlorophenyl and methylphenyl groups
Properties
Molecular Formula |
C23H17ClN2OS |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C23H17ClN2OS/c1-16-6-5-9-20(14-16)26-21(17-10-12-19(24)13-11-17)15-28-23(26)25-22(27)18-7-3-2-4-8-18/h2-15H,1H3 |
InChI Key |
SJRAYDBVSPUTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)
![2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168296.png)

![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12168311.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12168312.png)

![4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12168342.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12168350.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168359.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12168360.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12168363.png)
![1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B12168366.png)
